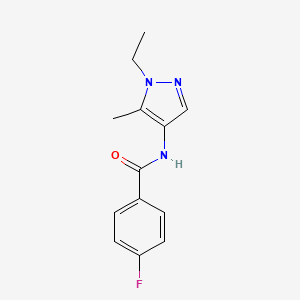![molecular formula C17H22F4N4OS B10961410 4-[3-(diethylamino)propyl]-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10961410.png)
4-[3-(diethylamino)propyl]-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(DIETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a diethylamino group, and a tetrafluoroethoxy-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(DIETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Diethylamino Group: This step often involves nucleophilic substitution reactions where a diethylamino group is introduced to the triazole ring.
Attachment of the Tetrafluoroethoxy-Substituted Phenyl Group: This step can be carried out through electrophilic aromatic substitution or coupling reactions using appropriate fluorinated phenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
4-[3-(DIETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[3-(DIETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The triazole ring and tetrafluoroethoxy-substituted phenyl group contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(DIETHYLAMINO)PROPYLAMINE: A related compound with similar diethylamino functionality.
1,2,4-TRIAZOLE DERIVATIVES: Compounds with similar triazole rings but different substituents.
FLUOROAROMATIC COMPOUNDS: Compounds with similar fluorinated aromatic rings.
Uniqueness
4-[3-(DIETHYLAMINO)PROPYL]-5-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the tetrafluoroethoxy group enhances its stability and lipophilicity, while the triazole ring provides a versatile scaffold for further functionalization.
Propiedades
Fórmula molecular |
C17H22F4N4OS |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
4-[3-(diethylamino)propyl]-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H22F4N4OS/c1-3-24(4-2)9-6-10-25-14(22-23-16(25)27)12-7-5-8-13(11-12)26-17(20,21)15(18)19/h5,7-8,11,15H,3-4,6,9-10H2,1-2H3,(H,23,27) |
Clave InChI |
QVOZZERBVAOKSV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN1C(=NNC1=S)C2=CC(=CC=C2)OC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10961329.png)
![2-[(3-methoxyphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10961335.png)
![[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B10961347.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B10961357.png)

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B10961365.png)
![2-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10961366.png)
![3-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B10961376.png)
![4-(4-chloro-1,5-dimethylpyrazol-3-yl)-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961379.png)
![1-ethyl-4-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10961387.png)
![N-benzyl-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide](/img/structure/B10961390.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B10961398.png)
![1-ethyl-3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10961401.png)
![3-Bromo-7-(difluoromethyl)-2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10961402.png)
